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(CaH7NO2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholin-3-one, a heterocyclic organic compound with the chemical formula CaH7NOz, is a
critical building block in modern medicinal chemistry. Its unique structural features, combining
both a lactam and an ether functional group within a six-membered ring, make it a valuable
scaffold for the synthesis of a wide array of biologically active molecules. This technical guide
provides a comprehensive overview of the molecular structure, chemical properties, synthesis,
and spectroscopic characterization of Morpholin-3-one. Furthermore, it delves into its
significant role as a key intermediate in the development of therapeutic agents, with a particular
focus on monoacylglycerol lipase (MAGL) inhibitors. Detailed experimental protocols and data
are presented to support researchers and drug development professionals in their work with
this versatile compound.

Molecular Structure and Chemical Formula

Morpholin-3-one is a saturated heterocyclic compound featuring a morpholine ring with a
carbonyl group at the 3-position. Its chemical formula is CaH7NOz2, and it has a molecular
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weight of 101.10 g/mol .[1] The presence of both a secondary amine and a lactam within the
ring structure imparts a unique combination of chemical properties.

Structural Data

While an experimental crystal structure for the parent Morpholin-3-one is not readily available
in the public domain, computational modeling provides valuable insights into its three-
dimensional geometry. The morpholine ring typically adopts a chair conformation to minimize
steric strain. The bond lengths and angles presented in the table below are predicted values
from computational chemistry, offering a reliable approximation of the molecule's structure.
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Parameter Value

Chemical Formula C4H7NO:2
Molecular Weight 101.10 g/mol
CAS Number 109-11-5

IUPAC Name morpholin-3-one

Predicted Bond Lengths

C2-N1 ~1.46 A
N1-C6 ~1.47 A
C6-C5 ~1.53 A
C5-04 ~1.43 A
04-C3 ~1.36 A
C3=0 ~1.23 A
C3-C2 ~1.52 A

Predicted Bond Angles

C6-N1-C2 ~112°
N1-C2-C3 ~110°
C2-C3-04 ~117°
C3-04-C5 ~115°
04-C5-C6 ~111°
C5-C6-N1 ~110°

Note: These values are based on computational models and may vary slightly from
experimental data.

Physicochemical Properties
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Morpholin-3-one is typically a white to off-white crystalline powder. A summary of its key
physicochemical properties is provided in the table below.

Property Value Reference

White to off-white crystalline

Appearance
powder
Melting Point 71-74 °C
Boiling Point 142 °C at 7 mmHg
B Soluble in water and polar
Solubility ]
organic solvents
pKa Not readily available

Synthesis of Morpholin-3-one

The synthesis of Morpholin-3-one is well-documented and can be achieved through several
routes. A common and efficient method involves the intramolecular cyclization of an N-
substituted 2-aminoethanol derivative.

Experimental Protocol: Synthesis via Intramolecular
Cyclization

This protocol describes a common laboratory-scale synthesis of Morpholin-3-one.
Materials:

2-Aminoethanol

Ethyl chloroacetate

Sodium metal

Isopropanol

Ethyl acetate
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» Standard laboratory glassware and equipment
Procedure:

 In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve
sodium metal (1.1 equivalents) in isopropanol with gentle heating.

e Add 2-aminoethanol (1.1 equivalents) to the solution and stir the mixture at 50 °C for 5
hours.

e Cool the reaction mixture to 0 °C in an ice bath.

o Slowly add ethyl chloroacetate (1.0 equivalent) dropwise to the cooled solution.

» After the addition is complete, heat the mixture to 80 °C and stir for 2 hours.

e Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
o Concentrate the filtrate under reduced pressure to obtain the crude product.

» Purify the crude product by recrystallization from a mixture of isopropanol and ethyl acetate
to yield pure Morpholin-3-one.

Logical Workflow for the Synthesis of Morpholin-3-one:
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Caption: Synthesis workflow for Morpholin-3-one.

Spectroscopic Characterization

The structural elucidation of Morpholin-3-one is confirmed through various spectroscopic
techniques. The following sections provide predicted and expected data for *H NMR, 13C NMR,
FT-IR, and Mass Spectrometry.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of Morpholin-3-one is expected to show three distinct signals
corresponding to the three sets of methylene protons in the ring.

Predicted Chemical

Proton Assignment _ Multiplicity Integration
Shift (8, ppm)

H2 (-CH2-N-) ~3.4-36 Triplet 2H

H5 (-CH2-O-) ~4.2-4.4 Triplet 2H

H6 (-CH2-N-) ~3.2-34 Triplet 2H

NH ~7.0-8.0 Broad singlet 1H
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Note: Predicted chemical shifts are in CDClIs and can vary based on the solvent and instrument
used.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum will display signals for the four carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (5, ppm)
C2 (-CH2-N-) ~45 - 50

C3 (C=0) ~168 - 172

C5 (-CH2-0-) ~65 - 70

C6 (-CH2-N-) ~40 - 45

Note: Predicted chemical shifts are in CDCIs and can vary based on the solvent and instrument
used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Morpholin-3-one will exhibit characteristic absorption bands for its
functional groups.

Functional Group Characteristic Absorption (cm—1)
N-H Stretch 3200 - 3400 (broad)

C-H Stretch (sp?3) 2850 - 3000

C=0 Stretch (Lactam) 1650 - 1680 (strong)

C-N Stretch 1180 - 1360

C-O Stretch (Ether) 1070 - 1150

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Morpholin-3-one will show a molecular ion
peak (M*) at m/z = 101. The fragmentation pattern will be characteristic of the morpholin-3-
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one ring structure.

Expected Fragmentation Pattern:

m/z = 101 (M*): Molecular ion.

m/z = 72: Loss of -CHO.

m/z = 57: Loss of -C2H40.

m/z = 43: Loss of -C2H2NO.

Applications in Drug Development

Morpholin-3-one serves as a pivotal intermediate in the synthesis of numerous
pharmaceutical compounds. Its rigid, yet versatile, scaffold allows for the introduction of various
substituents, enabling the fine-tuning of pharmacological properties.

Key Intermediate for Monoacylglycerol Lipase (MAGL)
Inhibitors

A significant application of Morpholin-3-one is in the development of inhibitors for
monoacylglycerol lipase (MAGL). MAGL is a serine hydrolase that plays a crucial role in the
endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[2]
Inhibition of MAGL leads to an increase in 2-AG levels, which can produce therapeutic effects
such as analgesia, anti-inflammatory responses, and neuroprotection.[2]

The morpholin-3-one core is a key pharmacophore in a class of potent and selective MAGL
inhibitors. These inhibitors typically feature a substituted phenyl group attached to the nitrogen
atom of the morpholin-3-one ring.

Signaling Pathway of MAGL Inhibition:
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Caption: Mechanism of action of Morpholin-3-one based MAGL inhibitors.

Conclusion

Morpholin-3-one is a compound of significant interest to the scientific and pharmaceutical
communities. Its well-defined structure and versatile reactivity make it an invaluable tool in the
synthesis of complex molecules with therapeutic potential. This guide has provided a detailed
overview of its molecular and chemical properties, established synthetic protocols, and
comprehensive spectroscopic data. The critical role of Morpholin-3-one as a scaffold for the
development of MAGL inhibitors highlights its importance in the ongoing search for novel
treatments for a range of diseases. The information presented herein is intended to serve as a
valuable resource for researchers and professionals engaged in the study and application of

this important heterocyclic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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